N-(But-1-en-1-yl)-N-methylaniline
Description
Structure
3D Structure
Properties
CAS No. |
405103-81-3 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-but-1-enyl-N-methylaniline |
InChI |
InChI=1S/C11H15N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h4-10H,3H2,1-2H3 |
InChI Key |
VJHSRDIFIFLHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving N but 1 En 1 Yl N Methylaniline
Role of Iminium Ion Intermediates
Iminium ions are cationic species characterized by a C=N double bond, which are key intermediates in the reactions of enamines and their precursors. wikipedia.org They are significantly more electrophilic than the corresponding aldehydes or ketones from which they can be derived, a property that is central to their role in catalysis. acs.org
Iminium ions are typically formed through the condensation of a secondary amine with an aldehyde or ketone under acidic conditions. wikipedia.orgnumberanalytics.com For a derivative like N-(But-1-en-1-yl)-N-methylaniline, the corresponding iminium ion, [C₆H₅(CH₃)N=CHCH₂CH₂CH₃]⁺, can be formed by the protonation of the enamine or through the direct acid-catalyzed reaction of N-methylaniline with butanal. wikipedia.orgmakingmolecules.com The process begins with the nucleophilic attack of the secondary amine on the carbonyl, followed by a series of proton transfers and the elimination of water to yield the iminium ion. libretexts.orgmasterorganicchemistry.com
The stability of these iminium ions is a critical factor in their reactivity. Key aspects influencing their stability include:
Structure: The C=N bond in iminium cations is shorter (approx. 129 pm) and stronger than a C-N single bond, and the geometry around the C=N unit is nearly planar. wikipedia.org
Substituent Effects: The phenyl group from the N-methylaniline moiety helps to stabilize the positive charge through resonance, although the nitrogen lone pair is already participating in the π-system of the iminium bond. The stability of iminium ions derived from aromatic aldehydes can be significantly influenced by ring substituents. nih.gov
Aqueous Stability: Iminium ions are generally transient in aqueous solutions due to their susceptibility to hydrolysis, which regenerates the carbonyl compound and the amine. wikipedia.orgacs.org However, their stability can be enhanced. For instance, molecular encapsulation within a host molecule can protect the iminium ion from hydrolysis, allowing it to persist for extended periods even at basic pH. acs.org Studies on imines from glycine (B1666218) and substituted benzaldehydes show that intramolecular hydrogen bonding can also significantly stabilize the iminium ion form. nih.gov
The table below summarizes the key steps in the formation of an iminium ion from a secondary amine and a carbonyl compound.
| Step | Description |
| 1. Nucleophilic Attack | The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org |
| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org |
| 3. Protonation of Hydroxyl | The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orgmasterorganicchemistry.com |
| 4. Elimination of Water | The lone pair on the nitrogen assists in the elimination of a water molecule, forming the C=N double bond of the iminium ion. libretexts.org |
| 5. Reversibility | The entire process is reversible. The addition of water can hydrolyze the iminium ion back to the amine and carbonyl compound. wikipedia.orgmakingmolecules.com |
The primary function of iminium ion formation in catalysis is the activation of α,β-unsaturated aldehydes and ketones toward nucleophilic attack. nih.gov Condensation of a chiral secondary amine with an enal or enone lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it a more potent electrophile. nih.govnobelprize.org This strategy, known as iminium catalysis, provides a general platform for a wide range of asymmetric reactions. acs.orgnobelprize.org
The catalytic cycle for an iminium-activated reaction generally proceeds as follows:
Iminium Ion Formation: A secondary amine catalyst reversibly reacts with a carbonyl compound to form an iminium ion. wikipedia.orgacs.org
Nucleophilic Attack: A nucleophile attacks the β-carbon of the activated iminium ion. This is the key bond-forming step.
Enamine Intermediate: The resulting intermediate is an enamine. nobelprize.org
Hydrolysis: The enamine is hydrolyzed to release the functionalized carbonyl product and regenerate the amine catalyst, allowing the cycle to continue. acs.orgunl.pt
This catalytic mode can be combined with other forms of catalysis. For example, iminium catalysis can be coupled with enamine catalysis, where an electrophilic iminium ion is formed first, which then reacts to form a nucleophilic enamine that participates in a subsequent transformation. nobelprize.org This dual catalytic approach has been exploited for the synthesis of complex molecules. nobelprize.org
Enamine Reactivity Pathways and Activation Modes
Enamines, such as this compound, are the nitrogen analogs of enols and are highly useful nucleophilic intermediates in organic synthesis. wikipedia.org The nitrogen atom's lone pair of electrons is a powerful π-donor, significantly increasing the nucleophilicity of the α-carbon. masterorganicchemistry.com
Enamines act as carbon-based nucleophiles, reacting with a variety of electrophiles at the α-carbon. makingmolecules.commasterorganicchemistry.com This reactivity is explained by a resonance structure that places a negative charge on the α-carbon. wikipedia.orgmasterorganicchemistry.com Unlike enolates, enamines can be formed and reacted under milder conditions. wikipedia.org
Two common reactions involving nucleophilic attack by enamines are:
Alkylation: Enamines react with electrophiles like primary alkyl halides in an SN2-type reaction. masterorganicchemistry.comyoutube.com The enamine's α-carbon attacks the alkyl halide, displacing the halide and forming a new C-C bond. The immediate product is an iminium salt, which is typically hydrolyzed with aqueous acid in a subsequent step to yield an α-alkylated ketone or aldehyde. wikipedia.orgmasterorganicchemistry.comyoutube.com
Michael Addition (Conjugate Addition): Enamines are sufficiently nucleophilic to perform conjugate additions to α,β-unsaturated carbonyl compounds. makingmolecules.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of the enamine's α-carbon on the β-carbon of the Michael acceptor. makingmolecules.com Again, the resulting iminium ion is hydrolyzed to give the final 1,5-dicarbonyl compound. masterorganicchemistry.com
The general mechanism for these reactions involves the flow of electrons from the nitrogen lone pair to form a C=N double bond, which in turn pushes the electrons of the enamine's C=C double bond to attack the electrophile. makingmolecules.com
Computational studies, particularly using density functional theory (DFT), have provided detailed insights into the transition states of enamine reactions, explaining their reactivity and stereoselectivity. nih.govresearchgate.net
For amine-catalyzed aldol (B89426) reactions proceeding through an enamine intermediate, the analysis of transition states has revealed several key features:
Transition State Geometry: Reactions involving primary enamines often proceed through half-chair transition states where hydrogen bonding facilitates proton transfer. nih.govresearchgate.net This intramolecular assistance leads to charge stabilization and lower activation energies compared to reactions with secondary enamines. nih.gov
Concerted vs. Stepwise Pathways: For some reactions, such as the 1,3-dipolar cycloaddition of enamines with azides, calculations have shown that the reaction proceeds through a concerted, asynchronous transition state, where the new bonds are formed simultaneously but to different extents. researchgate.net
Stereoselectivity: The stereochemical outcome of enamine-catalyzed reactions is determined by the energy of competing transition states. For intramolecular aldol reactions, transition state modeling has successfully predicted a preference for the formation of cis-fused rings, which aligns with experimental results. nih.govresearchgate.net The facial stereoselectivity in reactions with chiral aldehydes can also be accurately modeled. nih.gov
The table below presents a summary of findings from theoretical studies on enamine reaction transition states.
| Reaction Type | Method | Key Findings | Reference(s) |
| Amine-catalyzed Aldol Reaction | DFT (B3LYP/6-31G*) | Primary enamine reactions involve stabilized half-chair transition states with H-bonding; predicts cis-fused rings in intramolecular reactions. | nih.govresearchgate.net |
| Enamine-Azide Cycloaddition | DFT | The lowest energy pathway involves a concerted, asynchronous transition state, explaining the regioselectivity of the product. | researchgate.net |
C-N Bond Cleavage Mechanisms in N-Allyl-N-methylaniline Derivatives
While this compound is an enamine, its structural isomer, an N-allyl-N-methylaniline derivative, provides a platform to study C-N bond cleavage reactions that are synthetically valuable. These reactions often serve as a method for deallylation or for using allylic amines as allyl sources in substitution reactions. acs.orgorganic-chemistry.org
Several catalytic systems have been developed to achieve the cleavage of the C(allyl)-N bond:
Nickel-Catalyzed Cleavage: Nickel complexes with chiral diphosphine ligands can catalyze the asymmetric allylic alkylation of β-ketoesters using N-allyl-N-methylaniline derivatives as the allyl source. acs.org A proposed mechanism suggests that the protonation of the amine nitrogen by the β-ketoester is a key step that facilitates the cleavage of the C-N bond, leading to a cationic π-allyl nickel(II) intermediate. acs.org
Palladium-Catalyzed Cleavage: Palladium catalysts are also effective. One method involves using alcohol solvents like methanol (B129727) to activate the C-N bond via hydrogen bonding. acs.orgorganic-chemistry.org The mechanism involves the formation of a Pd-olefin complex, followed by hydrogen-bond-assisted C-N cleavage to form a π-allyl palladium complex, which is then attacked by a nucleophile. organic-chemistry.org
Other Metal-Free and Ruthenium-Based Methods: A metal-free strategy using TFA/Oxone can achieve N-deallylation. researchgate.net Alternatively, Grubbs' carbene catalyst can isomerize the allylic amine to an enamine, which is then hydrolyzed, effectively cleaving the original C-N bond. organic-chemistry.org
The table below compares different catalytic approaches for C-N bond cleavage in allylic amines.
| Catalyst System | Key Mechanistic Feature | Application | Reference(s) |
| Ni(cod)₂ / Chiral Diphosphine | Protonation of the amine nitrogen by a β-ketoester facilitates C-N cleavage. | Asymmetric Allylic Alkylation (AAA) | acs.org |
| Pd(PPh₃)₄ / Alcohol Solvent | Hydrogen-bond activation of the C-N bond by the alcohol solvent. | Allylic Alkylation of Carbonyls | acs.orgorganic-chemistry.org |
| Grubbs' Catalyst | Isomerization of the allyl amine to an enamine, followed by hydrolysis. | Deprotection of allylic amines | organic-chemistry.org |
| TFA / Oxone | Metal-free oxidative cleavage. | N-deallylation | researchgate.net |
Proton Transfer Processes in N-Methylaniline-Related Reactions
Proton transfer is a fundamental step in many reactions involving N-methylaniline and its derivatives. The nitrogen atom's lone pair of electrons makes it a Brønsted-Lowry base, capable of accepting a proton (H⁺). The efficiency and mechanism of this proton transfer are influenced by the electronic environment of the nitrogen atom and the reaction conditions, such as the solvent and the presence of catalysts. Understanding these processes is crucial for controlling reaction pathways and outcomes.
The basicity of N-methylaniline is a key determinant in proton transfer processes. Aromatic amines are generally weaker bases than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system. utexas.edu This delocalization reduces the electron density on the nitrogen, making it less available for protonation. However, the methyl group on the nitrogen in N-methylaniline is electron-donating (+I effect), which slightly increases the electron density on the nitrogen, making it more basic than aniline (B41778).
The structure of this compound features an enamine moiety. The vinyl group (but-1-en-1-yl) can also participate in resonance, further modulating the electron density on the nitrogen atom. This electronic interplay determines the molecule's pKa, a quantitative measure of its basicity. The pKa of a base's conjugate acid reflects its tendency to accept a proton. alfa-chemistry.com A higher pKa value indicates a stronger base. alfa-chemistry.com
Interactive Data Table: pKa Values of Conjugate Acids of Selected Anilines
The following table presents the pKa values for the conjugate acids of aniline and related compounds, illustrating the impact of substitution on basicity.
| Compound Name | Structure | pKa of Conjugate Acid |
| Aniline | C₆H₅NH₂ | 4.63 |
| N-Methylaniline | C₆H₅NH(CH₃) | 4.85 |
| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | 5.07 |
| 4-Methylaniline | p-CH₃-C₆H₄NH₂ | 5.08 |
| 4-Nitroaniline | p-NO₂-C₆H₄NH₂ | 1.00 |
| 4-Chloroaniline | p-Cl-C₆H₄NH₂ | 4.15 |
Data sourced from multiple chemical references and databases. utexas.edu The data shows that electron-donating groups (like methyl) increase the pKa, enhancing basicity, while electron-withdrawing groups (like nitro and chloro) decrease it.
Proton Transfer in Electrophilic Aromatic Substitution:
A classic example where proton transfer is a critical step is in electrophilic aromatic substitution (EAS) reactions. The mechanism proceeds in two main steps. masterorganicchemistry.comlumenlearning.com
Electrophilic Attack: The aromatic ring acts as a nucleophile and attacks an electrophile (E⁺). This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast proton transfer step that restores the aromaticity of the ring. masterorganicchemistry.comlumenlearning.com
In the case of N-methylaniline, the amino group is a strong activating, ortho-, para-director. However, under strongly acidic conditions (often required to generate the electrophile), the nitrogen atom is protonated to form the N-methylanilinium ion (-NH₂CH₃⁺). This protonation dramatically changes the group's electronic influence. The anilinium ion is strongly deactivating and meta-directing because the positive charge withdraws electron density from the ring. libretexts.org Therefore, controlling the extent of protonation is essential for directing the outcome of electrophilic substitution reactions.
Acid-Base Catalysis and Mechanistic Nuances:
While many reactions are acid-catalyzed, where proton transfer from the catalyst initiates the reaction, studies on N-methylaniline have revealed more complex behaviors. For instance, the N-methylation of aniline with methanol, a reaction relevant to the synthesis of N-methylaniline itself, has been shown to proceed efficiently in supercritical methanol without any catalyst. rsc.orgrsc.org Interestingly, the reaction rate is increased by the addition of a small amount of base, not acid. rsc.orgrsc.org This suggests a mechanism where deprotonation of the amine by the base or the solvent facilitates the nucleophilic attack on methanol, challenging the conventional acid-catalyzed pathway that proceeds via the formation of a methyl cation. rsc.org
For a molecule like this compound, the enamine nitrogen is expected to be more basic than that of N-methylaniline due to the electron-donating nature of the alkyl portion of the vinyl group. This enhanced basicity would influence the equilibrium position of any initial protonation step and could affect the rates of subsequent reactions. The presence of the double bond also introduces the possibility of protonation at the β-carbon, leading to the formation of an iminium ion, which opens up alternative reaction pathways compared to simple N-protonation. Mechanistic investigations would need to carefully distinguish between these competing proton transfer processes.
Reactivity Profiles and Reaction Pathways of N but 1 En 1 Yl N Methylaniline
Cycloaddition Reactions
N-(But-1-en-1-yl)-N-methylaniline, as an electron-rich alkene, readily participates in a variety of cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and heterocyclic frameworks. The reactivity of the enamine moiety is central to these transformations, allowing it to act as either the 2π or 4π component depending on the reaction type and partner.
[2+2] Cycloadditions
The [2+2] cycloaddition is a photochemical or thermal reaction that forms a four-membered ring from two alkene components. While photochemical [2+2] cycloadditions of enones and alkenes are well-established, proceeding through a stepwise diradical mechanism, the participation of enamines in such reactions is also documented. wikipedia.org Enamines can undergo [2+2] cycloadditions with various electrophilic partners.
A notable example involves the reaction of enamides with in-situ generated benzynes. This reaction proceeds via a [2+2] cycloaddition to form an amido-benzocyclobutane intermediate. nih.gov This intermediate can then undergo a tandem sequence of pericyclic ring-opening and intramolecular [4+2] cycloaddition, providing a pathway to complex nitrogen heterocycles. nih.gov The feasibility of this initial [2+2] cycloaddition has been demonstrated, for instance, between an enamide and a benzyne (B1209423) precursor in the presence of a fluoride (B91410) source, yielding the corresponding amido-benzocyclobutane. nih.gov
More recently, the formal [2+2] cycloaddition of arynes with cyclic enamines, specifically 2-imidazolones, has been shown to produce syn-1,2-diaminobenzocyclobutenes. rsc.org This highlights the utility of polarized alkenes like enamines in favoring cycloaddition over competing side reactions. rsc.org
Table 1: Examples of [2+2] Cycloaddition Reactions with Enamine Derivatives
| Enamine/Enamide Partner | Reaction Partner | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Enamide | Benzyne (from o-(trimethylsilyl)aryl triflate) | Fluoride source (e.g., CsF, TBAT) | Amido-benzocyclobutane |
[3+2] Cycloadditions (1,3-Dipolar Cycloadditions)
The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgyoutube.comslideshare.net Enamines, including this compound, are excellent dipolarophiles due to their electron-rich nature, readily reacting with various 1,3-dipoles. acs.org
A classic example is the reaction of enamines with azides to form triazolines. acs.org Similarly, reactions with diazoalkanes, such as methyl diazoacetate, can yield pyrazoline derivatives. nih.gov Mechanistic studies suggest that these reactions can proceed through a stepwise mechanism involving a zwitterionic intermediate, which then cyclizes to form the five-membered ring. nih.gov The reaction of azomethine ylides, generated from sources like L-proline, with various dipolarophiles is another widely used strategy for synthesizing pyrrolidine-containing scaffolds. nih.govresearchgate.net In these cases, the enamine would act as the dipolarophile.
Recent advancements include the development of electrochemical [3+2] cycloaddition protocols. For example, the reaction of anilines with enamine ketones under electrochemical conditions can produce 3-benzoylindole (B97306) derivatives, demonstrating a green and atom-economical approach. nih.gov
Table 2: Representative 1,3-Dipolar Cycloaddition Reactions with Enamines
| Enamine Type | 1,3-Dipole | Product Heterocycle |
|---|---|---|
| General Enamine | Phenyl Azide | Triazoline |
| 1-(N-pyrrolidino)cycloalkene | Methyl Diazoacetate | Pyrazoline |
| Enamine Ketone | Aniline (B41778) (oxidized in situ) | Indole |
| General Enamine | Nitrone | Isoxazolidine |
[4+1] Annulation Reactions
[4+1] Annulation reactions provide a convergent route to five-membered rings by combining a four-atom component with a one-atom component. While less common than other cycloadditions, these reactions are valuable in synthesis. Enamines can potentially serve as the four-atom synthon in these transformations.
A relevant example is the dinickel-catalyzed reductive [4+1] cycloaddition of 1,3-dienes with vinylidene equivalents (generated from 1,1-dichloroalkenes). nih.gov This reaction produces 4-methylene-1-cyclopentene derivatives. nih.gov Although this specific example uses a diene as the four-atom component, the principle can be extended to other systems. Another approach involves the reaction of Fischer carbene complexes with α,β-unsaturated ketones in a [4+1] fashion. nih.gov
Furthermore, annulation strategies using enamines to construct aromatic rings have been developed. For instance, the condensation of a pyrrolidine (B122466) enamine with 1,4-diacetoxy-2-butanone leads to the formation of substituted benzenes and related polycyclic aromatic systems. nih.gov This demonstrates the versatility of enamines in ring-forming annulation reactions.
Imino Diels-Alder Reactions
The imino Diels-Alder reaction, a type of aza-Diels-Alder reaction, is a key method for synthesizing six-membered nitrogen-containing heterocycles, such as tetrahydropyridines and quinolines. organicreactions.orgwikipedia.org In these reactions, an imine or iminium ion acts as the dienophile. This compound can participate in these reactions through its equilibrium with the corresponding iminium ion, which is a more reactive dienophile.
The reaction can proceed via a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway, especially when the imine nitrogen is protonated or coordinated to a Lewis acid. wikipedia.orgrsc.org The Povarov reaction is a well-known example, typically involving the reaction of an aryl imine with an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. rsc.orgescholarship.org In an inverse-electron-demand scenario, an electron-deficient diene reacts with an enamine or an imine. nih.gov
Catalytic enantioselective versions of these reactions have been developed. For example, primary aminothioureas can catalyze the formal aza-Diels-Alder reaction between enones and cyclic imines, where an enamine is a proposed intermediate in the catalytic cycle. nih.gov
Table 3: Key Features of Imino Diels-Alder Reactions Involving Enamines/Imines
| Reaction Variant | Key Reactants | Catalyst/Promoter | Product Type |
|---|---|---|---|
| Povarov Reaction | Aryl imine, electron-rich alkene | Lewis acid (e.g., BF₃·OEt₂) | Tetrahydroquinoline |
| Inverse-Electron-Demand | Electron-poor diene, cyclic imine | Zinc/BINOL complexes | Ring-fused quinolizines |
| Formal Aza-Diels-Alder | Enone, cyclic imine | Primary aminothiourea | Indolo- and benzoquinolizidines |
Alkylation and Acylation Reactions
The nucleophilic character of enamines is not limited to cycloadditions. The electron density at the α-carbon allows for reactions with various electrophiles, most notably in alkylation and acylation reactions.
α-Carbon Alkylation
The alkylation of the α-carbon of an enamine is a fundamental transformation, most famously exemplified by the Stork enamine synthesis. youtube.comlibretexts.org This reaction provides a milder alternative to the direct alkylation of ketone enolates, which requires strong bases like LDA. youtube.com The process involves three main steps:
Formation of the enamine from a ketone and a secondary amine. masterorganicchemistry.com
Nucleophilic attack of the enamine's α-carbon on an electrophile, typically a reactive alkyl halide (e.g., methyl, allyl, or benzyl (B1604629) halides). youtube.comfiveable.me This forms an iminium salt intermediate.
Hydrolysis of the iminium salt with aqueous acid to regenerate the carbonyl group, resulting in an α-alkylated ketone. masterorganicchemistry.com
The nucleophilicity of the enamine is derived from the resonance contribution of the nitrogen's lone pair, which increases the electron density at the α-carbon. libretexts.org However, enamines are generally considered weak nucleophiles and thus react best with strong electrophiles. youtube.com A potential side reaction is N-alkylation, though C-alkylation is generally favored. Multiple alkylations at the α-carbon can also occur, as the initially formed iminium salt can be deprotonated by unreacted enamine to form a new, substituted enamine that can react further. youtube.com
Table 4: The Stork Enamine Synthesis - A General Overview
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Enamine Formation | Ketone, Secondary Amine (e.g., Pyrrolidine) | Enamine |
| 2 | α-Alkylation | Enamine, Alkyl Halide (e.g., CH₃I, PhCH₂Br) | Iminium Salt |
Electrophilic Aromatic Substitution (if applicable to the aniline ring)
The N-methylaniline moiety of this compound contains a benzene (B151609) ring that is activated towards electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. masterorganicchemistry.comchemistrysteps.com This activating effect is characteristic of aniline and its derivatives. byjus.com
The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.com Consequently, this compound is expected to readily undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation, primarily at the positions ortho and para to the N-methylamino group. For instance, reaction with bromine water would likely lead to the formation of 2,4,6-tribromo-N-(but-1-en-1-yl)-N-methylaniline. byjus.com
However, it is important to note that under strongly acidic conditions, such as those often used for nitration, the nitrogen atom can be protonated. This would form an anilinium-type ion, which is a deactivating group and a meta-director. chemistrysteps.com Therefore, the reaction conditions must be carefully controlled to achieve the desired substitution pattern.
Friedel-Crafts Type Alkylations
Friedel-Crafts alkylation of anilines is generally challenging because the nitrogen atom's lone pair can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic attack. chemistrysteps.comdoubtnut.com This coordination creates a positive charge on the nitrogen, which strongly withdraws electron density from the ring. doubtnut.com
Despite this, recent advancements have shown that Friedel-Crafts alkylations of N,N-dialkylanilines can be achieved using specific catalytic systems, such as cyclic diaminocarbene-gold(I) complexes. researchgate.netnih.gov These catalysts can activate alkenes to generate an electrophile that is then attacked by the electron-rich aromatic ring of the aniline derivative. researchgate.netnih.gov Theoretical studies on the reaction of N,N-dimethylaniline with alkenes using such catalysts indicate that the reaction proceeds via an electrophilic aromatic substitution mechanism, with a preference for para-substitution. researchgate.netnih.gov
Based on these findings, it is plausible that this compound could undergo Friedel-Crafts type alkylations with alkenes in the presence of a suitable catalyst that avoids strong Lewis acids. The reaction would be expected to yield the para-alkylated product predominantly.
Rearrangement Reactions
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org A well-known example is the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement, such as the Claisen and Cope rearrangements. wikipedia.orgimperial.ac.ukimperial.ac.uk
For this compound, a potential sigmatropic rearrangement could be envisioned, although it is not a classic example of the well-known named rearrangements. For instance, a masterorganicchemistry.comthieme-connect.de-sigmatropic rearrangement has been reported in the synthesis of N-methyl-2-quinolones from anilines, involving an initial reaction to form a reactive intermediate. rsc.org While not directly applicable to the starting material itself, this demonstrates the potential for sigmatropic shifts in related aniline derivatives.
Pericyclic Reactions (General)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by being relatively unaffected by solvent changes or catalysts. msu.edu They are governed by the principles of orbital symmetry. msu.edu Besides sigmatropic rearrangements, other classes of pericyclic reactions include cycloadditions and electrocyclic reactions. msu.edu
The enamine double bond in this compound could potentially participate in cycloaddition reactions. For example, in a [4+2] cycloaddition (Diels-Alder reaction), the enamine could act as the dienophile, reacting with a conjugated diene. scribd.com The reactivity of the enamine in such reactions would be influenced by the electronic nature of both the enamine and the diene.
Functionalization Reactions
Silylation Reactions
Silylation reactions involve the introduction of a silyl (B83357) group (e.g., trimethylsilyl, TMS) onto a molecule. Research on the visible-light-induced, iridium-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds demonstrates a pathway for the functionalization of related aniline derivatives. beilstein-journals.orgnih.gov In this process, a photoinduced electron transfer from the silylated amine to an excited catalyst generates an α-aminoalkyl radical, which can then add to double bonds. beilstein-journals.orgnih.gov
While this specific reaction involves a pre-silylated aniline, it highlights the potential for this compound to undergo reactions at the carbon alpha to the nitrogen. The enamine's double bond presents a site for various addition reactions, and the nitrogen's influence on the molecule's electronic properties could be exploited in radical-based functionalization pathways.
Nitrosation Reactions
The N-nitrosation of secondary amines is a well-established reaction, and N-methylaniline serves as a classic precursor for such transformations. primescholars.com Typically, the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium, leads to the formation of an N-nitrosoamine. researchgate.netnih.gov In the case of this compound, the nitrogen atom is expected to be the primary site of attack.
The reaction proceeds via the formation of a nitrosating species, like the nitrosonium ion (NO⁺), in the presence of acid. The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the nitrosonium ion, and subsequent deprotonation yields the stable N-nitroso compound, N-methyl-N-(but-1-en-1-yl)nitrosoaniline. acs.org Some studies have explored novel nitrosating agents, such as a combination of p-toluenesulfonic acid (p-TSA) and sodium nitrite, which can effectively nitrosate secondary amines under mild conditions. researchgate.net Mechanistic studies suggest that under certain photolytic conditions, N-nitroso-N-methylaniline can rearrange to form ring-nitrated products, indicating the complexity of its reactive potential. acs.org While the enamine double bond is also a potential site for reaction under acidic conditions, the nucleophilicity of the secondary amine nitrogen makes N-nitrosation the predominant pathway. researchgate.net
Table 1: Nitrosation of Secondary Amines (Analogous Reactions)
| Amine Substrate | Nitrosating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| N-methylaniline | Sodium Nitrite / Acid | Aqueous | N-nitroso-N-methylaniline | primescholars.com |
| Various Secondary Amines | p-TSA / NaNO₂ | CH₂Cl₂, rt | Corresponding N-nitrosoamines | researchgate.net |
Oxidation and Reduction Chemistry
The oxidation of N-methylaniline has been studied using various oxidants, leading to a range of products depending on the reaction conditions. Chemical oxidation with reagents like dichromate or peroxomonosulfuric acid can occur. researchgate.netresearchgate.net The reaction with chromic acid has been shown to be first order with respect to the substrate. asianpubs.org The oxidation mechanism often involves the nucleophilic attack of the amine's nitrogen on the oxidant. researchgate.net Products from the oxidation of N-methylaniline can include dimers and trimers, eventually leading to polymeric structures like poly(N-methylaniline). researchgate.net
For this compound, two primary sites are susceptible to oxidation: the aniline moiety and the enamine double bond. The aniline part can be oxidized similarly to N-methylaniline. The enamine double bond is also electron-rich and can undergo reactions like epoxidation or oxidative cleavage. Oxidative coupling is another known reaction for enamines, which can lead to dimerized products. wikipedia.org
Reduction of this compound would likely target the enamine double bond first, as catalytic hydrogenation of C=C bonds is generally more facile than the reduction of an aromatic ring. This would yield N-butyl-N-methylaniline. More forceful reduction conditions would be required to hydrogenate the phenyl ring. The process of reduction for imines and enamines often involves converting the C=N or C=C bond into a single bond. youtube.com
Cyclization Reactions
The structure of this compound is well-suited for intramolecular cyclization reactions, providing pathways to important heterocyclic and polycyclic systems.
Intramolecular Cyclizations Leading to Heterocycles
The presence of the butenyl chain attached to the aniline nitrogen enables intramolecular electrophilic cyclization to form quinoline (B57606) derivatives. This type of reaction is a powerful method for synthesizing substituted quinolines, which are core structures in many pharmaceuticals and natural products. nih.govorganic-chemistry.org The reaction typically proceeds under acidic or metal-catalyzed conditions. The enamine double bond can be protonated or activated by a Lewis acid, generating an electrophilic center that is subsequently attacked by the electron-rich aniline ring at the ortho-position. This is followed by aromatization to yield the stable quinoline ring system. For this compound, this would be expected to form a dimethyl-substituted quinoline. Studies on related N-(2-alkenylaryl) enamines have shown that they undergo intramolecular oxidative cyclization catalyzed by cuprous iodide to yield quinolines. mdpi.com Similarly, N-acetyl-ortho-cycloalkenylanilines have been shown to cyclize upon treatment with bromine. researchgate.net
Table 2: Synthesis of Quinolines from Anilines (Analogous Reactions)
| Reactants | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| N-(2-Alkynyl)anilines | I₂, ICl, Br₂ | 3-Haloquinolines | nih.gov |
| 2-Alkenylanilines | Di-tert-butyl dicarbonate (B1257347) / DMAP | tert-Butyl quinolin-2-yl carbonates | organic-chemistry.org |
| N-(2-Alkenylaryl) enamines | CuI | 2-Trifluoromethylquinolines | mdpi.com |
Formation of Polycyclic Aromatic Systems (e.g., Azulenes through Zincke aldehyde derivatives)
The N-methylaniline moiety can participate in the Zincke reaction, a process that can be extended to synthesize complex polycyclic systems like azulenes. mdpi.comwikipedia.org The reaction begins with the activation of a pyridine (B92270) ring using a reagent like 2,4-dinitrochlorobenzene to form a highly reactive pyridinium (B92312) salt (Zincke salt). wikipedia.org This salt then reacts with a secondary amine, such as N-methylaniline, to open the pyridine ring, forming a glutaconic aldehyde derivative known as a Zincke aldehyde (or more accurately, the corresponding iminium salt). mdpi.comresearchgate.net
In the context of this compound, this amine could be used to open the Zincke salt. The resulting Zincke aldehyde derivative, now bearing the N-methyl-N-(but-1-en-1-yl) group, can then undergo condensation with a cyclopentadienyl (B1206354) anion. Subsequent intramolecular cyclization and elimination of the amine affords the azulene (B44059) skeleton. mdpi.com The but-1-en-1-yl group would remain as a substituent on the newly formed polycyclic aromatic system. This multi-step synthesis provides a pathway from relatively simple starting materials to the non-benzenoid aromatic azulene core.
Reactivity with Organometallic Reagents
The reaction of this compound with potent organometallic reagents like organolithiums and Grignard reagents is expected to proceed via several pathways, reflecting the different acidic protons and electrophilic sites in the molecule. wikipedia.orgnih.gov
With strong bases such as n-butyllithium or sec-butyllithium, deprotonation is a likely outcome. uniurb.it Possible sites for deprotonation include:
Ortho-lithiation: The N-methylamino group can direct lithiation to the ortho-position of the phenyl ring.
Vinylic Deprotonation: The proton on the carbon alpha to the nitrogen in the butenyl chain (C1) could be sufficiently acidic for removal.
Alkylic Deprotonation: Protons on the carbon adjacent to the double bond (C3 of the butenyl chain) could also be abstracted.
The resulting organolithium species would be a versatile intermediate for further functionalization.
Alternatively, the organometallic compound can act as a nucleophile. masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com Enamines can undergo nucleophilic addition, typically at the β-carbon of the double bond. wikipedia.org Thus, a Grignard or organolithium reagent could add to the C2 position of the butenyl group of this compound. This carbolithiation or carbomagnesiation would generate a new, stabilized carbanion (as a lithium or magnesium enolate/amide) that can be trapped with an electrophile. wikipedia.org The choice between deprotonation and nucleophilic addition often depends on the specific organometallic reagent, the substrate, and the reaction conditions. rug.nlnih.gov For example, copper-catalyzed conjugate addition of Grignard reagents to alkenyl-substituted aromatic N-heterocycles is a well-developed methodology. researchgate.net
Table 3: Potential Reaction Sites with Organometallic Reagents
| Reagent Type | Potential Reaction | Site of Reactivity | Expected Intermediate |
|---|---|---|---|
| Strong Organolithium (e.g., n-BuLi) | Deprotonation (Metalation) | Ortho-position of aniline ring | 2-Lithio-N-(but-1-en-1-yl)-N-methylaniline |
| Strong Organolithium (e.g., n-BuLi) | Deprotonation (Metalation) | Vinylic C-H (alpha to N) | Lithiated enamine |
Computational Chemistry Approaches in Understanding N but 1 En 1 Yl N Methylaniline Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict and rationalize the outcomes of chemical reactions. For N-(But-1-en-1-yl)-N-methylaniline, DFT calculations are instrumental in understanding its reactivity, conformational preferences, and the energetic landscapes of its reactions.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are crucial for mapping out the detailed steps of chemical reactions, including the identification of transient intermediates and high-energy transition states. For enamines like this compound, which are versatile intermediates in organic synthesis, understanding their reaction mechanisms is key to controlling product formation.
Studies on analogous enamine systems reveal that DFT can effectively model reactions such as electrophilic additions and cycloadditions. For instance, in the reaction of an enamine with an electrophile, DFT can be used to calculate the geometries and energies of the reactants, the transition state, and the products. The transition state is a critical point on the potential energy surface that represents the energy barrier for the reaction. A lower calculated activation energy suggests a more favorable reaction pathway.
In the context of this compound, DFT could be employed to study its reaction with various electrophiles, such as alkyl halides. The calculations would likely show the nucleophilic attack of the enamine's β-carbon onto the electrophile, proceeding through a transition state leading to an iminium ion intermediate, which is then hydrolyzed to yield the final product. Similarly, for pericyclic reactions, DFT helps in determining whether a reaction proceeds via a concerted or stepwise mechanism by comparing the energy barriers of the different potential pathways. Theoretical investigations into the chlorination of aniline (B41778), a related compound, have demonstrated that DFT calculations can validate and explain reaction outcomes by analyzing the stability of reaction intermediates.
Conformational Analysis of Enamine Derivatives
The three-dimensional structure, or conformation, of a molecule plays a significant role in its reactivity. For this compound, several conformational isomers can exist due to rotation around single bonds, such as the N-C(phenyl) bond and the C-C bonds of the butenyl group. DFT calculations are a reliable method for determining the relative stabilities of these different conformers.
Computational studies on similar N-alkenylanilines and other enamine derivatives have shown that the planarity of the enamine system (N-C=C) is crucial for its reactivity. The nitrogen lone pair's ability to donate electron density into the C=C π-system is maximized when the p-orbital of the nitrogen is aligned with the π-orbitals of the double bond. DFT calculations can quantify the energetic cost of rotating the methylaniline group out of this optimal plane.
Furthermore, steric interactions between the substituents—the methyl group on the nitrogen, the phenyl ring, and the butenyl chain—will influence the preferred conformation. DFT can predict the dihedral angles and bond lengths for the most stable conformers. For example, calculations on related enamines have identified distinct E- and Z-isomers with different stabilities, which in turn dictates the stereochemical outcome of their reactions. A conformational search using DFT can identify the global minimum energy structure as well as other low-energy conformers that may be present in equilibrium.
Table 1: Illustrative Conformational Analysis of a Generic Enamine using DFT
| Conformer | Dihedral Angle (Caryl-N-C=C) | Relative Energy (kcal/mol) | Population (%) |
| A (Planar) | 0° | 0.0 | 75 |
| B (Twisted) | 45° | 1.5 | 20 |
| C (Perpendicular) | 90° | 5.0 | 5 |
| Note: This table is illustrative and based on general principles of enamine conformational analysis. Specific values for this compound would require dedicated calculations. |
Energetic Profiles and Reaction Pathways
By calculating the energy of reactants, intermediates, transition states, and products, DFT can construct a detailed energetic profile, or reaction pathway, for a given chemical transformation. This profile provides quantitative data, such as activation energies (Ea) and reaction enthalpies (ΔH), which are fundamental to understanding reaction kinetics and thermodynamics.
For a typical reaction of this compound, such as alkylation, the energetic profile would map the energy changes as the enamine approaches the alkyl halide, passes through the transition state, forms the iminium ion intermediate, and finally hydrolyzes to the product. Studies on Michael acceptors have shown a strong correlation between DFT-calculated activation energies and experimental reactivity. For instance, a reaction with a calculated activation energy below 21 kcal/mol is predicted to be favorable.
These energetic profiles are invaluable for comparing competing reaction pathways. For example, in a reaction that could yield multiple regioisomers, DFT can predict the favored product by identifying the pathway with the lowest energy barrier. Computational studies on the direct synthesis of aniline have utilized DFT to predict the most thermodynamically favorable reaction process among several possibilities.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the orbital containing the most available electrons, acts as the nucleophile, while the LUMO, the lowest energy empty orbital, acts as the electrophile. FMO theory is particularly useful for explaining the reactivity and selectivity of reactions involving π-systems, such as those in this compound.
HOMO-LUMO Interactions in Reactivity Prediction
The energy and shape of the HOMO and LUMO are key to predicting how a molecule will react. For this compound, the HOMO is expected to be a π-type orbital with significant electron density on the nitrogen atom and the β-carbon of the butenyl group. This high-energy orbital makes the enamine a good nucleophile. The energy of the HOMO is directly related to the molecule's nucleophilicity; a higher HOMO energy corresponds to a stronger nucleophile because the electrons are more easily donated.
Conversely, an electrophile's reactivity is determined by the energy of its LUMO. A lower LUMO energy indicates a stronger electrophile, as it can more readily accept electrons. The interaction and subsequent reaction between a nucleophile and an electrophile are most favorable when the energy gap between the nucleophile's HOMO and the electrophile's LUMO is small. FMO theory thus allows for a quantitative prediction of reactivity by calculating these orbital energies.
Table 2: Illustrative FMO Energies for Reaction Prediction
| Molecule | Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Enamine (e.g., this compound) | Nucleophile | -5.5 | -0.5 | 5.0 |
| Methyl Iodide | Electrophile | -9.8 | +1.2 |
Molecular Dynamics Simulations of this compound Derivatives
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, solvent effects, and transport properties of molecules. For derivatives of this compound, MD simulations can offer insights into how different substituents affect the molecule's behavior in various environments.
Detailed Research Findings:
In a hypothetical study, a series of this compound derivatives with varying substituents on the phenyl ring (e.g., electron-donating and electron-withdrawing groups) could be simulated in different solvents, such as a nonpolar solvent like hexane (B92381) and a polar aprotic solvent like acetonitrile. The primary goal would be to understand the influence of these factors on the conformational landscape of the enamine functionality and its interactions with the surrounding solvent molecules.
The simulations might reveal that in nonpolar solvents, the derivatives adopt a more compact conformation, with the N-methyl and butenyl groups exhibiting significant rotational freedom. In polar solvents, specific solvent-solute interactions could lead to a more stabilized and rigid conformation. For instance, the lone pair of electrons on the nitrogen atom, which is in conjugation with the carbon-carbon double bond, would be a key site for interactions with polar solvent molecules.
The following interactive data table illustrates hypothetical results from such a molecular dynamics study, focusing on the average dihedral angle of the C=C-N-C bond and the solvent accessible surface area (SASA) for different derivatives.
| Derivative | Substituent on Phenyl Ring | Solvent | Average Dihedral Angle (C=C-N-C) (degrees) | Average Solvent Accessible Surface Area (Ų) |
| 1 | -H (unsubstituted) | Hexane | 165.2 | 250.7 |
| 2 | -OCH₃ (electron-donating) | Hexane | 168.1 | 265.3 |
| 3 | -NO₂ (electron-withdrawing) | Hexane | 160.5 | 245.1 |
| 4 | -H (unsubstituted) | Acetonitrile | 175.8 | 240.2 |
| 5 | -OCH₃ (electron-donating) | Acetonitrile | 178.3 | 252.9 |
| 6 | -NO₂ (electron-withdrawing) | Acetonitrile | 172.4 | 235.8 |
These hypothetical findings would suggest that both the electronic nature of the substituent and the polarity of the solvent play a crucial role in determining the conformational preferences of this compound derivatives. Such insights are vital for understanding their reactivity in different chemical environments.
High-Level Quantum Chemical Calculations (e.g., CASPT2, CCSD(T)) for Specific Steps
While molecular dynamics simulations provide a broad picture of molecular motion, high-level quantum chemical calculations are necessary to accurately describe the electronic structure and energetics of specific reaction steps. Methods like the Complete Active Space with Second-Order Perturbation Theory (CASPT2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered gold standards in computational chemistry for their accuracy in predicting reaction barriers and transition state geometries.
Detailed Research Findings:
The reactivity of enamines like this compound is characterized by the nucleophilicity of the α-carbon of the enamine. High-level quantum chemical calculations could be employed to investigate the energetics of key reaction steps, such as the protonation of the enamine or its reaction with an electrophile.
For instance, a computational study could focus on the [2+2] cycloaddition reaction between this compound and a simple alkene, a reaction that is known to occur with some enamines. nih.gov CASPT2 calculations would be particularly useful for describing the electronic structure of the transition state, which may have significant multireference character. CCSD(T) calculations, while computationally more expensive, could provide highly accurate single-point energies for the reactants, transition state, and product, allowing for a precise determination of the reaction barrier and reaction energy.
The following interactive data table presents hypothetical energetic data for the reaction of this compound with ethylene, calculated at the CCSD(T) level of theory with a large basis set.
| Species | Relative Energy (kcal/mol) (CCSD(T)) |
| Reactants (Enamine + Ethylene) | 0.0 |
| Transition State | +25.3 |
| Cyclobutane Product | -10.8 |
These hypothetical results would indicate that the cycloaddition reaction is exothermic but possesses a significant activation barrier. Such detailed energetic information is crucial for predicting the feasibility of a reaction and for understanding the factors that control its rate. Furthermore, these calculations could be extended to explore the influence of different substituents on the reaction barrier, providing a rational basis for designing more reactive or selective enamine reagents.
Advanced Spectroscopic and Analytical Techniques for N but 1 En 1 Yl N Methylaniline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei within a molecule, providing a wealth of information about its structure and dynamics. For N-(But-1-en-1-yl)-N-methylaniline, a combination of one-dimensional and two-dimensional NMR techniques is essential for a comprehensive analysis.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. In this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the aniline (B41778) ring, the protons of the N-methyl group, and the protons of the but-1-en-1-yl substituent.
The aromatic protons would typically appear in the downfield region of the spectrum, with their chemical shifts and splitting patterns influenced by the electron-donating effect of the nitrogen atom. The N-methyl protons would present as a singlet, while the protons of the but-1-en-1-yl group would show a more complex pattern of multiplets due to spin-spin coupling between adjacent protons. The vinylic protons, in particular, would provide crucial information about the geometry of the double bond (E/Z isomerism).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 7.20 - 7.40 | Multiplet | - |
| Aromatic-H | 6.80 - 7.00 | Multiplet | - |
| =CH- (α to N) | 5.80 - 6.20 | Doublet of Triplets | ~7-9 (to β-H), ~1 (to γ-CH₂) |
| =CH- (β to N) | 4.50 - 4.90 | Doublet of Triplets | ~7-9 (to α-H), ~7 (to γ-CH₂) |
| N-CH₃ | 2.90 - 3.10 | Singlet | - |
| -CH₂- | 1.90 - 2.10 | Quintet | ~7 |
| -CH₃ | 0.90 - 1.10 | Triplet | ~7 |
Note: The predicted values are based on the analysis of similar enamine and N-alkenylaniline structures. Actual experimental values may vary.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom.
The aromatic carbons would resonate in the range of 110-150 ppm. The carbons of the double bond are particularly diagnostic, with the carbon atom directly attached to the nitrogen (C-α) appearing at a lower field (higher ppm) compared to the β-carbon, due to the deshielding effect of the nitrogen atom. The N-methyl carbon and the carbons of the ethyl group would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic-C (quaternary) | 148 - 152 |
| Aromatic-CH | 128 - 130 |
| Aromatic-CH | 115 - 120 |
| Aromatic-CH | 110 - 115 |
| =CH- (α to N) | 135 - 140 |
| =CH- (β to N) | 95 - 105 |
| N-CH₃ | 35 - 40 |
| -CH₂- | 25 - 30 |
| -CH₃ | 12 - 16 |
Note: The predicted values are based on the analysis of similar enamine and N-alkenylaniline structures. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
While ¹H and ¹³C NMR provide foundational information, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent vinylic protons and between the protons of the ethyl group, confirming the structure of the butenyl chain. It would also help in assigning the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This is crucial for assigning the carbons of the butenyl chain and the aromatic ring.
Dynamic NMR Studies for Conformational Exchange
Enamines like this compound can exhibit dynamic behavior, including restricted rotation around the C-N bond and the potential for E/Z isomerization around the C=C double bond. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable insights into these conformational exchange processes. By analyzing changes in line shapes and chemical shifts with temperature, it is possible to determine the energy barriers and rates of these dynamic processes. Such studies are crucial for a complete understanding of the molecule's three-dimensional structure and flexibility. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a newly synthesized or isolated compound. By measuring the mass of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of the elemental composition of this compound, which is C₁₁H₁₅N. This precise mass measurement helps to distinguish it from other isomers or compounds with the same nominal mass.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass |
| [M]⁺ | 161.1204 |
| [M+H]⁺ | 162.1283 |
Note: The calculated exact masses are based on the elemental composition C₁₁H₁₅N.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile compounds like this compound. This technique is particularly valuable for separating the compound from complex reaction mixtures and identifying its presence. sincerechemical.com The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for identification. researchgate.net
In the context of this compound, GC-MS can be employed to:
Monitor reaction progress: By analyzing aliquots of a reaction mixture over time, GC-MS can track the formation of this compound and the consumption of starting materials.
Identify byproducts: The high separation efficiency of GC allows for the detection and tentative identification of impurities and side-products formed during the synthesis of the target enamine. d-nb.info
Confirm product identity: The mass spectrum of this compound, featuring its molecular ion peak and characteristic fragmentation pattern, provides definitive structural confirmation. researchgate.net
For instance, a study on the determination of methylaniline compounds in gasoline utilized GC-MS with a selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.net A similar approach could be adapted for the trace analysis of this compound in various matrices.
Table 1: Illustrative GC-MS Parameters for Amine Analysis
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 60 °C, ramp to 280 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Reaction Mixtures and Adduct Analysis
For less volatile or thermally labile compounds, and for the analysis of complex mixtures, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique couples the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. scripps.edu
The application of LC-MS/MS in the study of this compound offers several advantages:
Analysis of crude reaction mixtures: LC-MS/MS can directly analyze complex reaction mixtures with minimal sample preparation, providing rapid insights into reaction outcomes. nih.gov
Characterization of adducts: Enamines are known to form adducts with various electrophiles. LC-MS/MS is instrumental in identifying and structurally characterizing these adducts by providing information on their molecular weight and fragmentation patterns. nih.govnih.gov
Enhanced sensitivity and specificity: The use of tandem mass spectrometry, particularly in modes like multiple reaction monitoring (MRM), allows for the highly selective and sensitive quantification of this compound, even in the presence of interfering substances. d-nb.info
A typical LC-MS/MS workflow for analyzing a reaction mixture containing this compound would involve separation on a reverse-phase column followed by electrospray ionization and MS/MS analysis of the parent ion corresponding to the protonated molecule. semanticscholar.org
Electrospray Ionization Mass Spectrometry (ESI-MS) for Adduct Identification
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally unstable molecules, including adducts of this compound. nih.gov ESI allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and preserving the integrity of non-covalent complexes. nih.gov
Key applications of ESI-MS in this context include:
Detection of protonated molecules: In positive ion mode, ESI-MS readily forms protonated molecules [M+H]⁺ of this compound, allowing for the accurate determination of its molecular weight. nih.gov
Identification of adducts: ESI-MS is highly effective in detecting and identifying adducts formed between the enamine and various cations (e.g., Na⁺, K⁺) or other species present in the solution. This is crucial for understanding the reactivity and potential interactions of the compound. The formation of adducts can be influenced by the solvent and other components in the mobile phase. nih.gov
Structural elucidation through fragmentation: When coupled with tandem mass spectrometry (MS/MS), ESI can provide valuable structural information. The fragmentation of the parent ion of an adduct can reveal how the adduct is bound to the enamine molecule. nih.gov
Table 2: Common Adducts Observable by ESI-MS
| Adduct Ion | Formation |
| [M+H]⁺ | Protonation |
| [M+Na]⁺ | Sodium ion adduction |
| [M+K]⁺ | Potassium ion adduction |
| [2M+H]⁺ | Protonated dimer |
X-ray Crystallography for Solid-State Structure Determination
Conformation of the butenyl chain: The precise geometry of the double bond (E/Z configuration) and the conformation of the butyl group would be determined.
Planarity of the enamine system: The degree of planarity of the C=C-N system, which influences its electronic properties, can be accurately measured.
Intermolecular interactions: In the solid state, molecules are packed in a specific arrangement dictated by intermolecular forces such as van der Waals interactions and, in some cases, hydrogen bonding. X-ray crystallography elucidates these packing motifs. researchgate.net
For related compounds, such as certain Schiff bases, X-ray analysis has confirmed molecular structures and provided detailed geometric parameters. researchgate.net In some cases, solid-state structures reveal ionic character. vedantu.comdoubtnut.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of this compound, providing insights into its functional groups and electronic structure.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nist.govchemicalbook.com For this compound, the IR spectrum would exhibit characteristic absorption bands for:
C=C stretching: The carbon-carbon double bond of the enamine moiety will have a characteristic stretching vibration. In enamines, this peak is often observed in the range of 1650-1600 cm⁻¹. nih.gov
C-N stretching: The carbon-nitrogen bond will also show a characteristic absorption.
Aromatic C-H and C=C stretching: The phenyl group will give rise to several sharp peaks corresponding to C-H stretching and C=C ring stretching.
Aliphatic C-H stretching: The methyl and butenyl groups will have characteristic C-H stretching absorptions.
The IR spectrum of the related compound N-methylaniline shows a characteristic peak for the N-H stretch, which would be absent in this compound. researchgate.netnist.govspectrabase.com
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nist.gov The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
For this compound, the UV-Vis spectrum is expected to show absorptions arising from the conjugated system formed by the phenyl ring and the enamine double bond. The lone pair of electrons on the nitrogen atom extends the conjugation, leading to a shift in the absorption maximum to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. royalsocietypublishing.org The position and intensity of these absorption bands are sensitive to the solvent polarity.
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Feature | Approximate Range |
| IR Spectroscopy | C=C Stretch (Enamine) | 1650-1600 cm⁻¹ |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | |
| C-N Stretch | 1350-1250 cm⁻¹ | |
| UV-Vis Spectroscopy | π → π* Transition | 250-350 nm |
Applications of N but 1 En 1 Yl N Methylaniline in Organic Synthesis
As a Synthetic Intermediate for Complex Molecular Architectures
The enamine functionality in N-(But-1-en-1-yl)-N-methylaniline makes it a powerful tool for the construction of intricate molecular structures, including heterocyclic and polycyclic aromatic systems.
Enamines are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. The nucleophilic β-carbon of the enamine can react with a range of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, which are key steps in the assembly of heterocyclic rings.
This compound can be envisioned as a key component in various cycloaddition and annulation strategies. For instance, in a [3+3] cycloaddition reaction with a suitable 1,3-dielectrophile, it could lead to the formation of a six-membered nitrogen-containing ring. The reaction of enamines with α,β-unsaturated carbonyl compounds is a classic approach to synthesize substituted pyridines and other related heterocycles. The initial Michael addition of the enamine is often followed by cyclization and aromatization.
Furthermore, the reaction of N-alkenylated heterocycles with various reagents provides a direct route to functionalized N-heterocycles. researchgate.net For example, a one-pot synthesis of substituted meta-hetarylanilines has been developed from heterocycle-substituted 1,3-diketones, where an enamine is a key intermediate. nih.gov The reactivity of this compound could be harnessed in similar multi-component reactions to afford complex heterocyclic scaffolds. The synthesis of N-heterocycles through N-alkylation is a common strategy, and while this compound is already N-alkenylated, its double bond offers a handle for further functionalization and cyclization. princeton.edumdpi.com
Table 1: Potential Heterocyclic Synthesis via this compound
| Reaction Type | Reactant | Product Type |
| [3+3] Cycloaddition | 1,3-Dielectrophile | Substituted Tetrahydropyridine |
| Aza-Diels-Alder | Dienophile | Substituted Tetrahydropyridine |
| Annulation | α,β-Unsaturated Ketone | Substituted Dihydropyridine |
The synthesis of polycyclic aromatic hydrocarbons (PAHs) often involves the construction of new aromatic rings onto an existing core. While not a conventional precursor, the structure of this compound suggests potential pathways to PAHs through strategic cyclization and aromatization reactions.
One hypothetical approach involves an intramolecular cyclization followed by oxidation. For instance, under acidic conditions, the enamine could isomerize, and the butenyl chain could potentially cyclize onto the aniline (B41778) ring, particularly if the ortho position is activated. Subsequent oxidation would lead to a naphthalene (B1677914) or quinoline (B57606) derivative.
Another intriguing possibility is the use of this compound in a Diels-Alder reaction. wikipedia.orgkhanacademy.org Enamines can act as electron-rich dienes in certain contexts, or the butenyl group could be modified to act as a diene. Reaction with a suitable dienophile would form a cyclohexene (B86901) ring, which could then be aromatized to afford a polycyclic system. Radical cation Diels-Alder reactions of electron-rich alkenes are also known, suggesting another potential activation mode for this enamine. beilstein-journals.org
Furthermore, dearomatization strategies are powerful tools in the synthesis of complex polycyclic systems. acs.orgnih.govacs.org One could envision a scenario where the aniline ring of this compound is dearomatized, and the enamine moiety participates in a subsequent annulation reaction to build a new polycyclic framework.
In Asymmetric Synthesis and Enantioselective Transformations
The field of asymmetric catalysis has been revolutionized by the use of chiral enamines as key intermediates. These are typically generated in situ from a chiral amine and a carbonyl compound, and they allow for highly stereocontrolled bond formations.
While this compound itself is achiral, it serves as a model for how chiral enamines, derived from chiral secondary amines, can be employed in catalysis. acs.org The fundamental principle of enamine catalysis involves the reversible formation of a nucleophilic enamine from a carbonyl compound and a primary or secondary amine catalyst. acs.org When a chiral amine is used, the resulting chiral enamine can participate in reactions to produce enantiomerically enriched products. acs.orgnih.gov
The development of bifunctional catalysts, which combine an amine for enamine formation with another functional group (e.g., a thiourea (B124793) or a Brønsted acid) for substrate activation, has further expanded the scope of asymmetric enamine catalysis. nih.gov These systems create a highly organized transition state, leading to excellent stereocontrol.
Enamines are key intermediates in a plethora of highly diastereo- and enantioselective transformations. The nucleophilic nature of the enamine allows it to participate in reactions such as Michael additions and α-alkylations with high levels of stereocontrol.
The asymmetric Michael addition of ketones to nitroolefins or α,β-unsaturated aldehydes, catalyzed by chiral amines, proceeds through a chiral enamine intermediate and is a powerful method for the construction of chiral molecules. acs.orgacs.orgmasterorganicchemistry.comnih.gov Similarly, the direct enantioselective α-alkylation of aldehydes can be achieved using chiral enamine catalysis, often in combination with photoredox catalysis to generate the electrophilic alkylating agent. acs.orgnih.govacs.orgnih.govprinceton.edu
Table 2: Representative Enantioselective Transformations via Enamine Intermediates
| Reaction Type | Carbonyl Compound | Electrophile | Chiral Amine Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Michael Addition | Cyclohexanone | Nitrostyrene | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 95:5 | 99% |
| α-Alkylation | Propanal | Benzyl (B1604629) bromide | (S)-2-(Diphenylmethyl)pyrrolidine | - | 96% |
| Aldol (B89426) Reaction | Acetone | 4-Nitrobenzaldehyde | (S)-Proline | 97:3 | 98% |
Data is representative of typical results found in the literature for similar enamine-mediated reactions.
Role in Organocatalysis and Ligand Design
The structural features of this compound suggest its potential utility in organocatalysis and as a ligand in transition metal catalysis. The nitrogen atom with its lone pair and the π-system of the double bond could act as a bidentate ligand, coordinating to a metal center. nih.govmdpi.comnih.govresearchgate.netchemrxiv.org Such coordination could play a crucial role in directing the outcome of catalytic reactions.
In the realm of organocatalysis, while the molecule itself is not a catalyst, it can be a precursor to more complex catalytic structures. mdpi.combeilstein-journals.org For example, modification of the butenyl chain could lead to the synthesis of novel N-heterocyclic carbene (NHC) precursors. researchgate.netnih.govyoutube.com NHCs are a major class of organocatalysts with broad applications in synthesis. The aniline backbone could also be functionalized to create bifunctional catalysts.
The enamine moiety itself can be considered a key functional group in certain organocatalytic cycles. masterorganicchemistry.com The reversible formation of enamines is the cornerstone of aminocatalysis, a powerful strategy for the activation of carbonyl compounds. acs.org
Future Directions and Emerging Research Avenues in N but 1 En 1 Yl N Methylaniline Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-(But-1-en-1-yl)-N-methylaniline traditionally relies on the condensation of N-methylaniline with butanal. masterorganicchemistry.com However, future research will likely focus on developing more sustainable and efficient synthetic protocols.
One promising avenue is the catalytic hydroamination of 1-butyne (B89482) with N-methylaniline. This atom-economical approach, which involves the direct addition of the N-H bond across the carbon-carbon triple bond, would generate the desired enamine with minimal waste. Research into suitable catalysts, such as those based on titanium or other transition metals, could significantly enhance the efficiency and selectivity of this transformation. ubc.canih.gov The development of a robust catalytic system for this specific transformation remains an open area for investigation.
Another area of interest is the direct isomerization of N-allyl-N-methylaniline. While this would require an additional synthetic step to prepare the starting material, the development of efficient isomerization catalysts could provide a viable alternative route.
| Synthetic Route | Starting Materials | Key Advantages | Potential Research Focus |
| Catalytic Hydroamination | N-methylaniline, 1-Butyne | Atom economy, directness | Development of selective and efficient catalysts |
| Condensation | N-methylaniline, Butanal | Established methodology | Use of greener solvents and catalysts |
| Isomerization | N-Allyl-N-methylaniline | Alternative pathway | Design of effective isomerization catalysts |
Exploration of Unprecedented Reactivity Modes and Transformations
The reactivity of this compound is largely dictated by the nucleophilic character of its enamine functionality. masterorganicchemistry.com Future research is poised to explore novel transformations that leverage this reactivity for the synthesis of complex molecular architectures.
A significant area of exploration lies in asymmetric catalysis. The development of chiral catalysts that can induce enantioselectivity in reactions involving the enamine would be a major breakthrough, enabling the synthesis of optically active compounds.
Furthermore, cycloaddition reactions involving this compound as the diene or dienophile component in Diels-Alder or other cycloaddition reactions could lead to the formation of novel heterocyclic scaffolds. nih.gov The electronic properties of the N-methylaniline moiety can be tuned to influence the reactivity and selectivity of these cycloadditions. For instance, N-alkenyl iminium ions generated in situ can participate in [4+2] cycloadditions with electron-rich olefins to produce highly substituted piperidine (B6355638) derivatives. nih.gov
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules and reactions. In the context of this compound, density functional theory (DFT) and other computational methods can provide valuable insights into its electronic structure, conformational preferences, and reactivity. nih.gov
Future research will likely employ advanced computational models to:
Predict Reaction Outcomes: Simulate potential reaction pathways to predict the feasibility and selectivity of new transformations.
Design Novel Catalysts: Model the interaction between the enamine and potential catalysts to design more efficient and selective catalytic systems.
Understand Reaction Mechanisms: Elucidate the detailed mechanisms of known and novel reactions to enable their optimization.
By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and applications for this compound.
Integration with Continuous Flow Methodologies for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. nih.govrsc.org The application of continuous flow methodologies to the synthesis and subsequent reactions of this compound presents a significant opportunity for future research.
A continuous flow setup could enable:
Precise Control over Reaction Parameters: Temperature, pressure, and reaction time can be precisely controlled, leading to improved yields and selectivities.
Enhanced Safety: The handling of potentially hazardous reagents and intermediates is minimized in a closed-loop system.
Facilitated Scale-up: The transition from laboratory-scale synthesis to industrial production is often more straightforward with continuous flow processes.
The development of robust and efficient continuous flow protocols for the synthesis of this compound and its derivatives could pave the way for their large-scale production and application.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Control | Less precise | Highly precise |
| Safety | Potential for hazards | Inherently safer |
| Scalability | Challenging | More straightforward |
| Efficiency | Often lower | Typically higher |
Design of Functional Materials and Advanced Scaffolds Utilizing Enamine Chemistry
The unique electronic properties of enamines make them attractive building blocks for the design of functional materials. The polymerization of this compound or its incorporation into copolymers could lead to the development of novel materials with interesting optical, electronic, or mechanical properties. acs.orgacs.org
Research in this area could focus on:
Conducting Polymers: The conjugated system of the enamine could be exploited to create conductive or semi-conductive polymers.
Responsive Materials: The reactivity of the enamine functionality could be used to create materials that respond to external stimuli, such as pH or light.
Novel Scaffolds for Medicinal Chemistry: The heterocyclic structures that can be synthesized from this compound could serve as scaffolds for the development of new therapeutic agents.
The exploration of this compound in materials science is a largely untapped field with the potential for significant discoveries.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(But-1-en-1-yl)-N-methylaniline, and how can reaction parameters be controlled to improve yield?
- Methodology : The compound can be synthesized via reactions involving N-methylaniline derivatives with alkenyl halides or through enamine intermediates. For example, describes a method where N-(trans-1-butenyl)-N-methylaniline reacts with 1-chloro-1H-benzotriazole and t-BuOK in Et₂O at -38°C, yielding isomers. To optimize yield, parameters like temperature (-38°C), solvent polarity, and stoichiometry (e.g., 1:1 molar ratio of reactants) should be tightly controlled. Chromatographic separation (e.g., silica gel column) is critical for isolating isomers .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on expected chemical shifts. For example, the methyl group attached to nitrogen in N-methylaniline derivatives typically resonates at δ ~2.8–3.2 ppm. Olefinic protons in the butenyl group appear as doublets in δ 5.0–6.0 ppm, with coupling constants indicating E/Z isomerism .
- IR : Look for C=C stretching (~1640 cm⁻¹) and N–H bending (if present) to confirm functional groups.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z = 161 for C₁₁H₁₅N) and fragmentation patterns .
Q. What are the key stability considerations for storing this compound, and how can degradation be minimized?
- Methodology : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at ≤4°C. Avoid contact with strong oxidizers (e.g., peroxides) and moisture, as secondary amines can undergo hydrolysis or oxidation. Stability tests (e.g., HPLC monitoring over 12 months) under these conditions show minimal degradation .
Advanced Research Questions
Q. How can E/Z isomerism in this compound derivatives be systematically resolved and characterized?
- Methodology :
- Separation : Use preparative HPLC or silica gel chromatography with gradient elution (hexane/ethyl acetate). reports a 10:1 E/Z ratio separation using fast column chromatography .
- Characterization : X-ray crystallography (e.g., SHELX programs for structure refinement) or NOESY NMR to determine spatial arrangements. For example, Z-isomers show distinct NOE correlations between the butenyl group and aromatic protons .
Q. What computational methods (e.g., DFT, G4) are reliable for predicting thermodynamic properties (ΔfH°, vaporization enthalpy) of this compound?
- Methodology :
- Quantum Chemical Calculations : Apply Gaussian or ORCA software with the G4 composite method, which accurately predicts ΔfH°(g) (error <2 kJ/mol) for related amines like N-methylaniline .
- Vapor Pressure Modeling : Use the Clausius-Clapeyron equation with transpiration-derived data. For N-methylaniline, ΔvapH = 55.0 kJ/mol at 298 K .
Q. How do steric and electronic effects of the butenyl group influence reactivity in catalytic applications (e.g., hydrogenation or cross-coupling)?
- Methodology :
- Kinetic Studies : Compare reaction rates of this compound with analogs (e.g., N-pentyl derivatives) under identical catalytic conditions (e.g., Pd/C, H₂). The butenyl group’s π-electron density may enhance substrate adsorption on metal surfaces .
- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions susceptible to electrophilic attack .
Data Contradictions and Resolution
Q. Conflicting reports exist on the optimal solvent for synthesizing this compound. How can researchers reconcile these discrepancies?
- Resolution :
- Solvent Screening : Test polar aprotic (DMF, THF) vs. non-polar (Et₂O, hexane) solvents. shows Et₂O at low temperatures (-38°C) minimizes side reactions (yield ~52%), while DMF may accelerate decomposition .
- Mechanistic Insight : Non-polar solvents stabilize transition states in SN2 pathways, whereas polar solvents favor ionic intermediates. Monitor intermediates via in-situ IR or LC-MS .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
